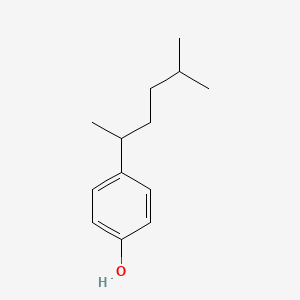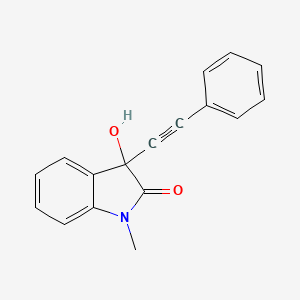
4-(1,4-Dimethylpentyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,4-Dimethylpentyl)phenol is an organic compound belonging to the class of alkylphenols It is characterized by a phenol group (a benzene ring with a hydroxyl group) substituted with a 1,4-dimethylpentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4-Dimethylpentyl)phenol typically involves the alkylation of phenol with 1,4-dimethylpentyl halides under basic conditions. A common method includes:
Alkylation Reaction: Phenol is reacted with 1,4-dimethylpentyl bromide in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an organic solvent like toluene or ethanol.
Reaction Conditions: The reaction mixture is heated to reflux, usually around 80-100°C, for several hours to ensure complete alkylation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as zeolites or other solid acids can be used to facilitate the alkylation reaction, and the process is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(1,4-Dimethylpentyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxyalkyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenol ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Quinones or phenolic ethers.
Reduction: Hydroxyalkyl derivatives.
Substitution: Halogenated phenols or other substituted phenols.
Scientific Research Applications
Chemistry
In chemistry, 4-(1,4-Dimethylpentyl)phenol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the production of polymers, resins, and other specialty chemicals.
Biology
In biological research, this compound is studied for its potential effects on biological systems. It may act as a ligand for certain receptors or enzymes, influencing biochemical pathways.
Medicine
While not widely used in medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry
In industry, this compound is utilized in the manufacture of surfactants, lubricants, and plasticizers. Its unique chemical properties make it valuable in formulating products that require specific performance characteristics.
Mechanism of Action
The mechanism of action of 4-(1,4-Dimethylpentyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The alkyl chain may influence the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Nonylphenol: Similar in structure but with a nonyl group instead of a 1,4-dimethylpentyl group.
4-tert-Octylphenol: Contains a tert-octyl group, differing in the branching of the alkyl chain.
4-Phenylphenol: Lacks the alkyl substitution, having a phenyl group instead.
Uniqueness
4-(1,4-Dimethylpentyl)phenol is unique due to its specific alkyl substitution, which imparts distinct physical and chemical properties. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it valuable for specialized applications.
Properties
CAS No. |
857629-71-1 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
4-(5-methylhexan-2-yl)phenol |
InChI |
InChI=1S/C13H20O/c1-10(2)4-5-11(3)12-6-8-13(14)9-7-12/h6-11,14H,4-5H2,1-3H3 |
InChI Key |
DRBKPEIFCPZWCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)C1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-4-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12838745.png)




![tert-Butyl 3-[(1R)-1-(benzyloxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B12838769.png)


![rel-(4aR,8aS)-3,8a-Dimethyl-5-methylene-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-b]furan](/img/structure/B12838789.png)
![4-Allyl-5-[3-(4-methoxy-phenyl)-propyl]-4H-[1,2,4]triazole-3-thiol](/img/structure/B12838793.png)


![8-Fluoro-7-iodo-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester](/img/structure/B12838804.png)
![2-Bromo-4,5-dimethylbenzo[d]thiazole](/img/structure/B12838809.png)
